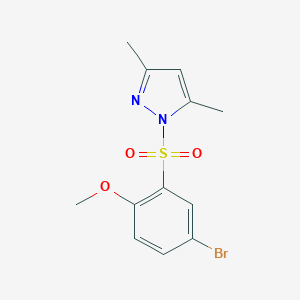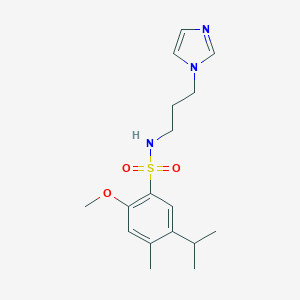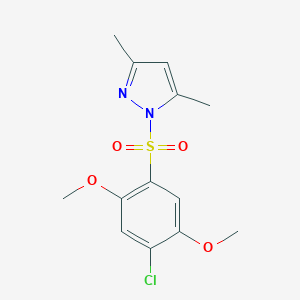amine CAS No. 873587-15-6](/img/structure/B351902.png)
[(2,5-Diethoxy-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,5-Diethoxy-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine, commonly known as DEPMPO, is a chemical compound that has been extensively used in scientific research for over two decades. DEPMPO is a spin trap, which means that it is used to capture and stabilize free radicals in biochemical and physiological systems. In
Wirkmechanismus
DEPMPO acts as a spin trap by reacting with free radicals to form stable adducts. The adducts can be analyzed using various spectroscopic techniques to determine the structure and reactivity of the free radicals. DEPMPO has been shown to react with a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals.
Biochemical and Physiological Effects:
DEPMPO has been shown to have antioxidant properties, which means that it can protect cells and tissues from oxidative damage caused by free radicals. DEPMPO has also been shown to have anti-inflammatory properties, which can help reduce inflammation in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DEPMPO is a highly stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other spin traps. However, DEPMPO has some limitations in lab experiments. It has a relatively low reactivity with some free radicals, and it can also interfere with some biochemical assays.
Zukünftige Richtungen
DEPMPO has many potential future directions in scientific research. One area of interest is the use of DEPMPO in studying the role of free radicals in aging and age-related diseases. DEPMPO can also be used to study the effects of antioxidants and anti-inflammatory compounds on free radical reactions. Additionally, DEPMPO can be modified to improve its reactivity with specific free radicals, allowing for more precise measurements of their structure and reactivity.
Synthesemethoden
DEPMPO can be synthesized by reacting 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 3-pyridinemethanamine in the presence of a base. The reaction yields DEPMPO as a white crystalline solid with a high yield. The purity of DEPMPO can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
DEPMPO has been widely used in scientific research to study the mechanisms of free radical reactions in biological systems. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases such as cancer, heart disease, and Alzheimer's disease. DEPMPO is used to capture and stabilize free radicals, allowing researchers to study their structure and reactivity.
Eigenschaften
IUPAC Name |
2,5-diethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-4-22-15-10-17(16(23-5-2)9-13(15)3)24(20,21)19-12-14-7-6-8-18-11-14/h6-11,19H,4-5,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAXNKDCWOKEQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)





![1-[(2-methoxy-4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B351854.png)


![1-(2,6-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B351869.png)


